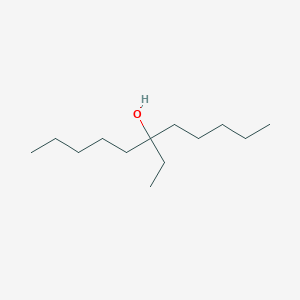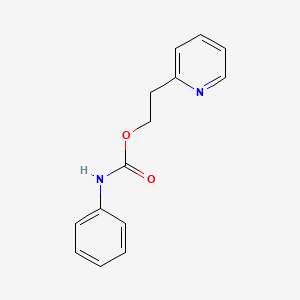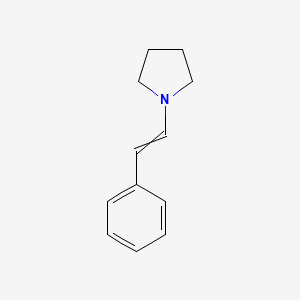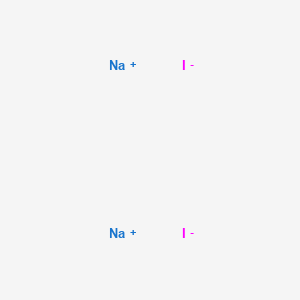
Disodium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium diiodide is an inorganic compound with the chemical formula I₂Na₂. It consists of two sodium ions and two iodide ions, forming a crystalline structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium diiodide can be synthesized through the direct reaction of sodium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The equation for the reaction is as follows:
2Na+I2→2NaI
Industrial Production Methods
In industrial settings, this compound is produced by reacting sodium hydroxide with hydroiodic acid. The reaction conditions are carefully controlled to ensure the complete conversion of reactants to the desired product. The equation for this reaction is:
2NaOH+2HI→2NaI+2H2O
Analyse Chemischer Reaktionen
Types of Reactions
Disodium diiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodine and sodium hydroxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Reactions with other halides like potassium chloride or sodium bromide are common.
Major Products Formed
Oxidation: Iodine and sodium hydroxide.
Reduction: Sodium metal and hydrogen iodide.
Substitution: Formation of other sodium halides.
Wissenschaftliche Forschungsanwendungen
Disodium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of iodized salts and other iodine-containing compounds
Wirkmechanismus
The mechanism of action of disodium diiodide involves its ability to release iodide ions, which can participate in various biochemical and chemical processes. In biological systems, iodide ions are taken up by the thyroid gland and incorporated into thyroid hormones. The molecular targets include thyroid peroxidase and other enzymes involved in hormone synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium iodide (NaI): Similar in composition but differs in its physical and chemical properties.
Potassium iodide (KI): Another iodide salt with similar applications but different solubility and reactivity.
Lithium iodide (LiI): Used in batteries and has distinct electrochemical properties.
Uniqueness
Disodium diiodide is unique due to its specific crystalline structure and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
12401-65-9 |
|---|---|
Molekularformel |
I2Na2 |
Molekulargewicht |
299.7885 g/mol |
IUPAC-Name |
disodium;diiodide |
InChI |
InChI=1S/2HI.2Na/h2*1H;;/q;;2*+1/p-2 |
InChI-Schlüssel |
LVQSCKUKDKAQGO-UHFFFAOYSA-L |
Kanonische SMILES |
[Na+].[Na+].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


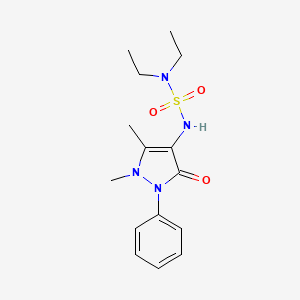
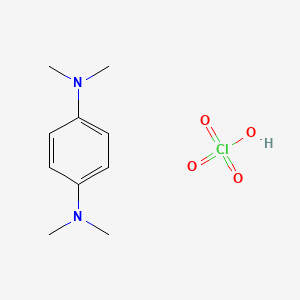
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
